(5-(呋喃-2-基)异噁唑-3-基)(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups including a furan ring, an isoxazole ring, a pyrazole ring, and a piperidine ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the furan ring is aromatic and can undergo electrophilic aromatic substitution. The isoxazole ring can participate in reactions typical of heterocycles, such as ring-opening reactions. The pyrazole ring can act as a bidentate ligand in coordination chemistry. The piperidine ring can undergo reactions typical of secondary amines, such as alkylation .科学研究应用
让我们探讨这种化合物在六个不同领域的潜力:
- 异噁唑类化合物因其镇痛作用而受到研究。 研究人员探索了它们作为止痛剂的潜力,这可能在治疗各种疼痛状况中具有价值 .
- 一些异噁唑衍生物表现出抗炎特性。 这些化合物可以调节炎症通路,可能与治疗炎症性疾病有关 .
- 异噁唑类化合物作为潜在的抗癌药物引起了人们的关注。研究人员研究了它们对癌细胞的影响,旨在开发新的疗法。 异噁唑环的特定修饰可以影响它们对不同类型癌症的活性 .
- 异噁唑衍生物已显示出抗菌活性。这些化合物可以抑制细菌、真菌和其他病原体的生长。 它们的行动机制和构效关系是积极研究的领域 .
- 一些基于异噁唑的化合物表现出抗病毒作用。研究人员探索了它们对抗病毒感染的潜力,包括流感病毒和疱疹病毒等病毒。 了解它们的行动方式并优化它们的结构对于药物开发至关重要 .
- 异噁唑类化合物因其抗惊厥特性而得到评估。这些化合物可以帮助控制癫痫发作和相关神经系统疾病。 构效关系研究指导设计更有效的抗惊厥药物 .
镇痛特性
抗炎活性
抗癌潜力
抗菌作用
抗病毒特性
抗惊厥活性
总之,(5-(呋喃-2-基)异噁唑-3-基)(4-(1-甲基-1H-吡唑-3-基)哌啶-1-基)甲酮化合物在各个领域都具有潜力,从疼痛管理到抗病毒治疗。 研究人员继续探索它的潜力,旨在根据这些有价值的信息开发临床可行的药物 . 如果你想了解更多细节或有任何其他问题,请随时提问!😊
未来方向
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the wide range of activities exhibited by compounds with similar functional groups, this compound could have potential applications in various fields, including medicinal chemistry and drug discovery .
属性
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-20-7-6-13(18-20)12-4-8-21(9-5-12)17(22)14-11-16(24-19-14)15-3-2-10-23-15/h2-3,6-7,10-12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXSBGVQKGBVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。